2-Iodobenzophenone

Overview

Description

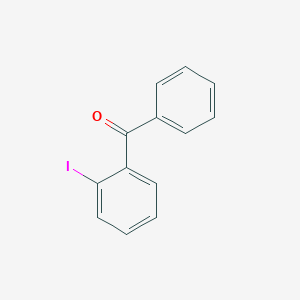

2-Iodobenzophenone is an aromatic organic compound with the molecular formula C₁₃H₉IO. It is characterized by the presence of an iodine atom attached to the benzene ring of benzophenone. This compound is widely used in scientific research due to its unique properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Iodobenzophenone can be synthesized through various methods. One common approach involves the iodination of benzophenone using iodine and an oxidizing agent such as nitric acid. Another method includes the use of N-iodosuccinimide (NIS) in the presence of a Lewis acid like silver triflimide .

Industrial Production Methods: In industrial settings, the production of this compound often involves the Friedel-Crafts acylation of iodobenzene with benzoyl chloride in the presence of a catalyst such as aluminum chloride. This method is favored for its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Iodobenzophenone undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form iodobenzophenone oxides.

Reduction Reactions: Reduction of this compound can yield benzophenone derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or peracetic acid are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products Formed:

Substitution: Formation of substituted benzophenones.

Oxidation: Formation of iodobenzophenone oxides.

Reduction: Formation of benzophenone derivatives.

Scientific Research Applications

2-Iodobenzophenone has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in cross-coupling reactions.

Biology: The compound is utilized in the study of biological pathways and as a labeling agent in biochemical assays.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and diagnostic agents.

Industry: this compound is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-iodobenzophenone involves its ability to undergo electrophilic aromatic substitution reactions. The iodine atom in the compound acts as an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack. This property is exploited in various synthetic applications, where the compound serves as a versatile intermediate .

Comparison with Similar Compounds

2-Bromobenzophenone: Similar in structure but contains a bromine atom instead of iodine.

2-Chlorobenzophenone: Contains a chlorine atom instead of iodine.

2-Fluorobenzophenone: Contains a fluorine atom instead of iodine.

Uniqueness: 2-Iodobenzophenone is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated counterparts. The larger atomic size and higher polarizability of iodine make this compound more reactive in certain substitution and cross-coupling reactions .

Biological Activity

2-Iodobenzophenone (C13H9IO) is an organic compound that has garnered attention due to its diverse biological activities. This article explores the biological properties of this compound, including its antimicrobial effects, photochemical behavior, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by its benzophenone structure with an iodine atom at the 2-position of one of the phenyl rings. Its molecular formula is C13H9IO, and it has a molecular weight of 292.11 g/mol. The presence of the iodine atom significantly influences its reactivity and biological activity.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity . In particular, it has been shown to inhibit the growth of various bacterial strains, making it a candidate for further investigation as an antimicrobial agent. The compound's mechanism of action appears to involve disruption of microbial cell membranes, although detailed mechanisms remain to be elucidated.

| Microbial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 10 |

Photochemical Behavior

The photochemical properties of this compound have been extensively studied. When subjected to UV light, it undergoes homolytic cleavage of the C–I bond, leading to the formation of reactive aryl radicals. These radicals can engage in various reactions, including cyclization processes that yield fluorenones . The photolysis of this compound in solvents like benzene produces transient species that can be monitored spectroscopically.

Inhibition of Connexin Channels

Research has also highlighted the role of this compound as a selective inhibitor of connexin channels, particularly Cx50. It exhibits significant inhibitory effects with IC50 values reported at approximately 1.2 μM, demonstrating selectivity over other connexin types such as Cx43 and Cx46 . This property suggests potential applications in studies related to gap junction dynamics and cellular communication.

Study on Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against several pathogenic bacteria. The results indicated a dose-dependent response, with higher concentrations yielding larger inhibition zones. This study emphasizes the potential for developing new antimicrobial agents based on this compound.

Photochemical Mechanism Investigation

A detailed investigation into the photochemical behavior of this compound was conducted using laser flash photolysis techniques. The study revealed that upon irradiation, the compound generates aryl radicals that can participate in subsequent chemical transformations. These findings contribute to understanding how light-induced reactions can be harnessed in synthetic organic chemistry.

Properties

IUPAC Name |

(2-iodophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9IO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEIFVWINIHKENC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374758 | |

| Record name | 2-Iodobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25187-00-2 | |

| Record name | 2-Iodobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Iodobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can 2-iodobenzophenone be used to synthesize other valuable compounds?

A1: Yes, this compound is a useful precursor in organic synthesis. For example, it can be transformed into substituted fluoren-9-ones via a palladium-catalyzed cyclization reaction. [] This reaction can be accelerated significantly using microwave irradiation, leading to higher yields in shorter reaction times. []

Q2: Does the presence of the iodine atom in this compound impact its photochemical properties compared to benzophenone?

A2: Yes, the presence of the iodine atom can significantly alter the triplet excited state of the molecule. While benzophenone typically exhibits a (n,π) triplet excited state, calculations suggest that this compound forms an intramolecular triplet exciplex with (σ,π*) character. [, ] This exciplex arises from the interaction between the iodine lone pairs and the oxygen lone pairs in the excited state. [, ]

Q3: What is unique about the (σ,π) triplet excited state predicted for this compound?

A3: Unlike typical (n,π) states, the (σ,π) exciplex in this compound is predicted to have significant spin density localized on the iodine atom. [, ] This unusual electronic distribution could lead to distinct reactivity compared to benzophenone or other ketones with traditional (n,π) triplet states.

Q4: Is the formation of the (σ,π) triplet exciplex limited to this compound?

A4: Research suggests that this phenomenon is not limited to this compound. Theoretical calculations predict that similar intramolecular triplet exciplexes should form in other ketones possessing halogen or nucleophilic substituents capable of interacting with the carbonyl group, provided a suitable ring size (at least five-membered) can be achieved. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.